8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
8(S),15(S)-DiHETE is formed when 15(S)-HETE is subjected to further oxidation by 15-LO. It causes eosinophil chemotaxis with an ED50 value of 1.5 µM but is not chemotactic for neutrophils. 8(S),15(S)-DiHETE antagonizes the hyperalgesic activity of 8(R),15(S)-DiHETE and LTB4 in the rat hind paw pain model.
Brand Name:
Vulcanchem
CAS No.:
80234-65-7
VCID:
VC0163594
InChI:
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
SMILES:
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid
CAS No.: 80234-65-7
Reference Standards
VCID: VC0163594
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
CAS No. | 80234-65-7 |
---|---|
Product Name | 8S,15S-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid |
Molecular Formula | C20H32O4 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1 |
Standard InChIKey | NNPWRKSGORGTIM-HCCKYKKOSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O |
SMILES | CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Canonical SMILES | CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
Description | 8(S),15(S)-DiHETE is formed when 15(S)-HETE is subjected to further oxidation by 15-LO. It causes eosinophil chemotaxis with an ED50 value of 1.5 µM but is not chemotactic for neutrophils. 8(S),15(S)-DiHETE antagonizes the hyperalgesic activity of 8(R),15(S)-DiHETE and LTB4 in the rat hind paw pain model. |
Synonyms | 8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid |
Reference | 1.Morita, E.,Schröder, J.M., and Christophers, E. Identification of a novel and highly potent eosinophil chemotactic lipid in human eosinophils treated with arachidonic acid. Journal of Immunology 144, 1893-1900 (1990). |
PubChem Compound | 5283183 |
Last Modified | Nov 11 2021 |
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